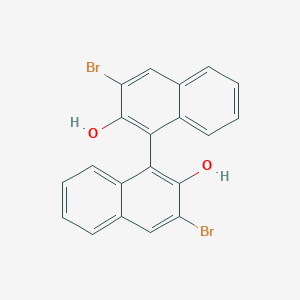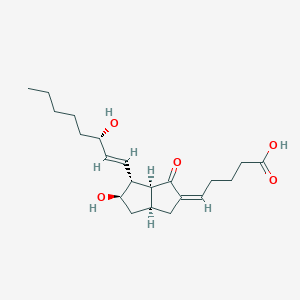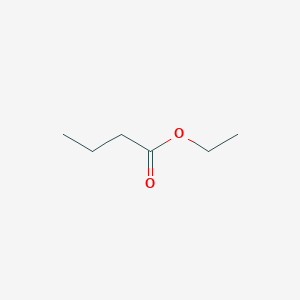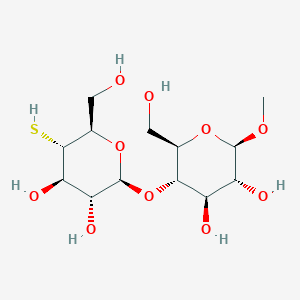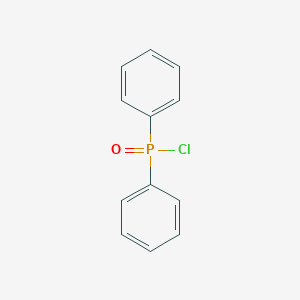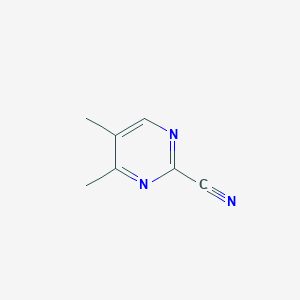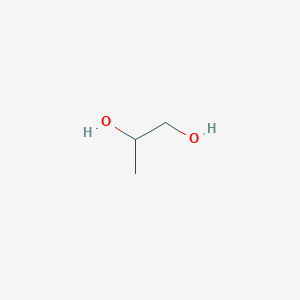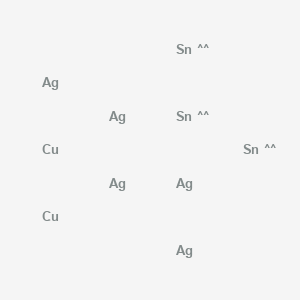
Duralloy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duralloy is a type of metal alloy that has gained attention in the scientific community due to its unique properties. It is composed of a combination of metals such as aluminum, copper, and magnesium, and is known for its high strength, durability, and resistance to corrosion. Duralloy has been used in various scientific research applications due to its properties, and its synthesis method has been studied extensively.
Mechanism Of Action
The mechanism of action of Duralloy is related to its unique properties. It is composed of a combination of metals that work together to provide high strength, durability, and resistance to corrosion. The metals in Duralloy form a strong bond, which makes it difficult for the alloy to break down under stress. This makes Duralloy an ideal material for use in high-stress environments.
Biochemical And Physiological Effects
Duralloy is an inorganic material and does not have any biochemical or physiological effects on the body. However, it is biocompatible and has been used in the construction of implants due to its resistance to corrosion and biocompatibility.
Advantages And Limitations For Lab Experiments
Duralloy has several advantages for use in lab experiments. It is a strong and durable material that can withstand high stress environments, making it ideal for use in experiments that require high strength materials. It is also resistant to corrosion, which makes it ideal for use in experiments that involve exposure to corrosive substances.
However, there are some limitations to using Duralloy in lab experiments. It is a relatively expensive material, which may limit its use in some experiments. Additionally, the synthesis method of Duralloy requires specialized equipment and expertise, which may limit its availability for use in certain labs.
Future Directions
There are several future directions for research on Duralloy. One area of research could focus on optimizing the synthesis method of Duralloy to improve its properties for specific scientific research applications. Another area of research could focus on developing new alloys that incorporate Duralloy to further improve its properties. Additionally, research could focus on exploring new applications for Duralloy in fields such as medicine, energy, and construction.
Synthesis Methods
The synthesis of Duralloy involves the combination of different metals through a process of casting and heat treatment. The process involves melting the metals together in a furnace, followed by casting the molten metal into a mold. The mold is then heated and cooled in a controlled manner to achieve the desired properties of Duralloy. The synthesis method of Duralloy has been studied extensively to optimize its properties for various scientific research applications.
Scientific Research Applications
Duralloy has been used in various scientific research applications due to its unique properties. It has been used in the aerospace industry for the construction of aircraft parts due to its high strength and durability. It has also been used in the construction of high-performance race cars due to its lightweight and high strength. In the medical field, Duralloy has been used for the construction of implants due to its biocompatibility and resistance to corrosion.
properties
CAS RN |
116848-45-4 |
|---|---|
Product Name |
Duralloy |
Molecular Formula |
Ag5Cu2Sn3 |
Molecular Weight |
1022.6 g/mol |
InChI |
InChI=1S/5Ag.2Cu.3Sn |
InChI Key |
AZRWZYCGBPLOMN-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn] |
Canonical SMILES |
[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn] |
synonyms |
Duralloy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



